molecular formula C6H4BrN3 B11721376 8-Bromoimidazo[1,2-c]pyrimidine

8-Bromoimidazo[1,2-c]pyrimidine

Cat. No.: B11721376
M. Wt: 198.02 g/mol
InChI Key: FUJPXBMPYFYSER-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 8th position of the imidazo[1,2-c]pyrimidine ring system. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Bromoimidazo[1,2-c]pyrimidine can be synthesized through various methods. One common approach involves the reaction of 4-aminopyrimidines with methyl ketones and bromine. The reaction typically proceeds in a ratio of 1:1:2 (4-aminopyrimidine: methyl ketone: bromine) under reflux conditions in ethanol. Sodium bicarbonate is often used as a base to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

8-Bromoimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: It can form additional ring structures through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-c]pyrimidines, while oxidation and reduction reactions can modify the functional groups attached to the ring system .

Scientific Research Applications

8-Bromoimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

8-Bromoimidazo[1,2-c]pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

8-bromoimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C6H4BrN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H

InChI Key

FUJPXBMPYFYSER-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C(C2=N1)Br

Origin of Product

United States

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